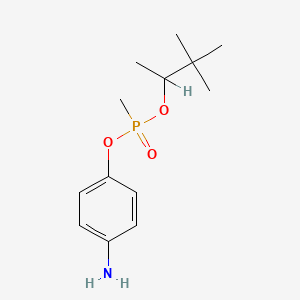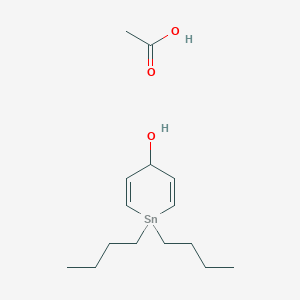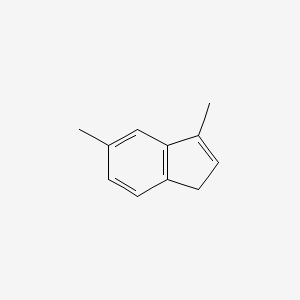
3,5-Dimethyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of two methyl groups at the 3 and 5 positions of the indene structure makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indene typically involves the cyclization of substituted phenylbutanoic acids. One common method includes the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired indene compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts such as rhodium or iron. These processes often employ alkynes and phenylboronic acids as starting materials, with the reaction conditions optimized to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indene to its saturated form, indane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction produces indane derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1H-indene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the development of new materials .
Comparaison Avec Des Composés Similaires
- 1H-Indene, 2,3-dihydro-4,7-dimethyl-
- 1H-Indene, 2,3-dihydro-5,6-dimethyl-
- 1H-Indene, 1,3-dimethyl-
Comparison: 3,5-Dimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. Compared to other dimethyl-substituted indenes, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
52310-59-5 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
ORKHYLJCGKSCQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
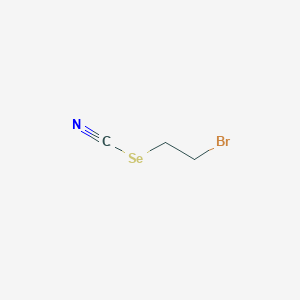
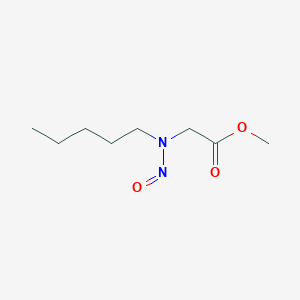
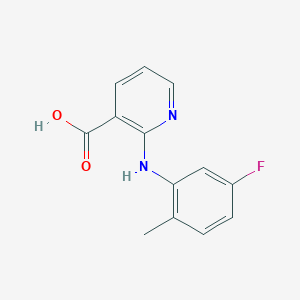
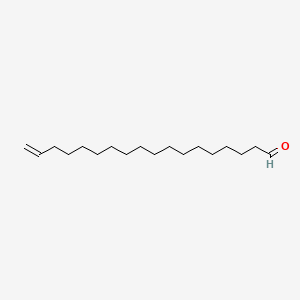
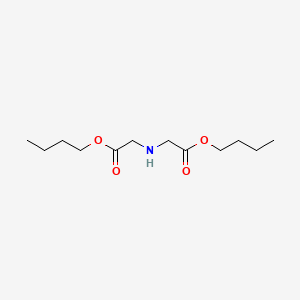
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)

